Home > Products > Screening Compounds P138760 > N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide
N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide -

N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide

Catalog Number: EVT-5508661
CAS Number:
Molecular Formula: C13H14N2O3S2
Molecular Weight: 310.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: The N-ethyl-4-(pyridin-4-yl)benzamide derivatives are structurally related to N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide through their shared N-ethyl benzamide core structure. The difference lies in the para substituent on the benzene ring, where the target compound has a 2-thienylsulfonyl group, and these related compounds have a pyridin-4-yl group. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This specific benzamide derivative demonstrates potent inhibitory activity against class I histone deacetylase (HDAC) isoforms and exhibits promising antitumor activity, particularly against human myelodysplastic syndrome (SKM-1) cell lines. []

Relevance: This compound shares the benzamide core structure with N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide. While the substitutions on the benzene ring and the nitrogen of the amide group differ, the presence of the benzamide moiety suggests potential shared chemical properties or biological activities. []

2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide

Compound Description: Synthesized from a 1,3,4-thiadiazole derivative, this compound shows potential as a dihydrofolate reductase (DHFR) inhibitor. DHFR plays a crucial role in folate metabolism, making it a target for various therapeutic applications. []

Relevance: This compound, like N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide, belongs to the benzamide class of compounds. Despite variations in their substituents, their shared benzamide core suggests they might exhibit overlapping chemical characteristics. []

N-Hydroxy-3-phenyl-2-propenamides

Compound Description: This class of compounds acts as potent inhibitors of human histone deacetylase (HDAC) and exhibits in vivo antitumor activity. Notably, one compound from this series (NVP-LAQ824) entered human clinical trials due to its significant antitumor activity and favorable pharmacological profile. []

Relevance: While structurally distinct from N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide, the N-hydroxy-3-phenyl-2-propenamides highlight the significance of exploring related chemical classes, particularly amides, for discovering novel bioactive compounds. Their potent HDAC inhibitory activity suggests potential applications in various therapeutic areas, warranting further investigation. []

4-Amino-N-[2-(diethylamino)ethyl]benzamide Tetraphenylborate

Compound Description: This compound is an ion-associate complex formed between 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide) and tetraphenylborate. The research focuses on its synthesis, characterization, and computational studies to understand its potential biological activities and receptor interactions. []

Relevance: The 4-amino-N-[2-(diethylamino)ethyl]benzamide component of this complex shares the benzamide core and an N-ethyl substituent on the amide nitrogen with N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide. This structural similarity suggests potential shared chemical properties or potential for similar biological activities. []

2-[4-(3-{(r)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: Developed as a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor, BI 665915 demonstrates excellent FLAP binding potency and inhibits leukotriene B4 (LTB4) synthesis. It exhibits a favorable pharmacokinetic profile and low drug-drug interaction risk. []

Relevance: While structurally diverse from N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide, BI 665915 exemplifies the potential of exploring various heterocyclic scaffolds for discovering novel bioactive compounds. Its potent FLAP inhibitory activity and favorable pharmacological properties highlight its potential as a therapeutic agent. []

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

Compound Description: This compound is a potent and orally active inhibitor of p38 mitogen-activated protein (MAP) kinase, a key player in inflammatory responses. TAK-715 demonstrated significant efficacy in a rat adjuvant-induced arthritis model and is under clinical investigation for treating rheumatoid arthritis. []

Compound Description: This series of α-ketoamide derivatives was synthesized using an efficient carbodiimide (DIC) approach with OxymaPure as an additive. The research focuses on their synthesis and characterization, suggesting potential applications in medicinal chemistry. []

Relevance: These compounds, like N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide, are amide derivatives. Despite significant structural differences, exploring the chemical space of related amide derivatives can offer insights into structure-activity relationships and aid in designing new compounds with improved pharmacological properties. []

N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

Compound Description: FNA exhibits potent and selective inhibitory activity against HDAC3, a class I HDAC isoform. It displays potent antitumor activity against solid tumor cells, including HepG2 cells, and inhibits tumor growth in vivo. []

Relevance: Similar to N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide, FNA belongs to the benzamide class. While the specific substitutions on the benzene ring and the amine group differ, exploring variations in substituents within the same chemical class can provide valuable information for structure-activity relationship studies and optimizing compound activity. []

VNI ((R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide)

Compound Description: Originally designed as an inhibitor of protozoan CYP51 (sterol 14α-demethylase), VNI exhibits potent antifungal activity. Structural modifications of VNI led to derivatives with enhanced potency against fungal CYP51 from Aspergillus fumigatus and Candida albicans. []

Relevance: VNI, like N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide, is a benzamide derivative with a complex substituent at the para position of the benzene ring. Although the specific substituents differ, exploring the structural diversity within the benzamide class can provide insights into designing novel compounds with improved pharmacological properties for various therapeutic targets. []

N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives

Compound Description: This series of compounds is synthesized via a highly efficient green chemistry approach involving a three-component reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives. []

Relevance: These compounds, like N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide, belong to the benzamide class. Despite variations in their substituents, their shared benzamide core and synthetic accessibility highlight the potential of exploring this chemical space for discovering new bioactive molecules. []

Relevance: Although not a direct structural analog, 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide highlights the presence of the sulfonamide functionality in different chemical contexts. This comparison can be valuable for understanding the contribution of the sulfonamide group to the overall activity or properties of N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide. []

125I-4-(2-[7-amino-2-{2-furyl}-{1,2,4}triazolo{2,3-a}-{1,3,5}triazin-5-yl-amino]ethyl)phenol (125I-ZM241385)

Compound Description: This compound is a high-affinity antagonist radioligand selective for the A2a adenosine receptor. It exhibits high affinity for both recombinant and native A2a receptors and displays a pharmacological profile consistent with A2a receptor binding. []

Relevance: While structurally diverse from N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide, 125I-ZM241385 highlights the significance of exploring diverse chemical scaffolds for targeting specific receptors. Its high affinity and selectivity for A2a receptors demonstrate the potential of identifying potent and selective ligands within various chemical classes. []

N-(2-(Dimethylamino)ethyl)-4-18F-fluorobenzamide (18F-DMFB)

Compound Description: 18F-DMFB is a novel positron emission tomography (PET) imaging agent designed to target melanin, a pigment found in melanoma cells. It exhibits melanin-specific uptake and high tumor-to-background ratios in animal models of malignant melanoma. []

Relevance: 18F-DMFB shares the benzamide core structure and an N-ethyl substituent with N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide. Despite differences in the para substituent and the lack of a sulfonamide group, this structural similarity highlights the potential of exploring variations within the benzamide class for developing novel imaging agents or therapeutic compounds. []

N-[4-[2-(2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5- yl)ethyl]benzoyl]-L-glutamic Acid

Compound Description: This compound, a dideazatetrahydrofolate analogue, acts as an inhibitor of thymidylate synthase. Unlike traditional antifolates, it primarily targets thymidylate synthase rather than purine synthesis, making it a promising candidate for clinical evaluation as an antitumor agent. []

Relevance: This compound, like N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide, incorporates a benzamide moiety within its structure. Although the overall structures differ significantly, the presence of the benzamide group suggests potential shared chemical characteristics or biological activities that might be worth investigating further. []

N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)

Compound Description: NA is a potent HDAC inhibitor with class I selectivity. It exhibits potent antitumor activity against solid tumor cells, surpasses the potency of suberoylanilide hydroxamic acid (SAHA), and induces cell cycle arrest and apoptosis. []

Relevance: Similar to N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide, NA belongs to the benzamide class of compounds. Exploring variations in substituents and their impact on HDAC inhibitory activity within the same chemical class, such as benzamides, can offer valuable insights for drug discovery efforts. []

4-(2-(4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336)

Compound Description: SCH66336 is a farnesyl protein transferase inhibitor (FTI) that exhibits clinical activity in certain solid tumors and hematological malignancies. Research on SCH66336 has led to the identification of potential mechanisms of resistance to FTIs. []

Relevance: While structurally distinct from N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide, SCH66336 highlights the importance of understanding drug resistance mechanisms for targeted therapies. Its classification as an FTI, a class of drugs that has shown promise in cancer treatment, underscores the need for continuous research and development of novel anticancer agents. []

DEGA (N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide)

Compound Description: DEGA acts as a prodrug that is metabolized to the potent anticonvulsant LY201116. It undergoes sequential N-deethylations and hydrolysis to release the active compound, highlighting the role of metabolic activation in drug design. []

Relevance: DEGA, like N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide, belongs to the benzamide class of compounds. Understanding the metabolic pathways of benzamide derivatives, as demonstrated by the conversion of DEGA to LY201116, can inform the design of prodrugs with improved pharmacokinetic profiles and enhanced therapeutic efficacy. []

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)

Compound Description: JC-171 acts as a selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. It inhibits the release of interleukin-1β (IL-1β), a pro-inflammatory cytokine, and has shown potential as a disease-modifying agent for treating multiple sclerosis (MS). []

Relevance: While structurally distinct from N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide, JC-171 highlights the importance of exploring diverse chemical scaffolds for modulating immune responses. Its selective inhibition of the NLRP3 inflammasome and potential therapeutic benefits in MS underscore the significance of developing novel immunomodulatory agents for treating inflammatory diseases. []

N-(((2-((2-Aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide

Compound Description: This compound, when impregnated into a hydrous zirconium oxide matrix, forms a composite material (AESB/HZO) capable of efficiently removing Ni(II) from aqueous solutions. The composite exhibits high adsorption capacity and selectivity for Ni(II), highlighting its potential for environmental remediation applications. []

Relevance: Similar to N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide, this compound contains both a benzamide group and a sulfonamide group. This structural similarity, despite differences in other substituents and their arrangement, suggests that both compounds might exhibit comparable metal-binding properties due to the presence of these functional groups. This comparison underscores the potential application of such compounds in areas like environmental remediation. []

4-methyl-N-[(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide (P2)

Compound Description: P2, when covalently bonded to silica, forms a hybrid mesoporous material (RHACP2). The resulting material exhibits a mesoporous structure and unique surface morphology, suggesting potential applications in catalysis or as a support material. []

Relevance: Like N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide, P2 belongs to the benzamide class. Although their structures differ significantly in other aspects, their shared core structure suggests potential similarities in chemical reactivity or physicochemical properties. []

5-Amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide Hydrochloride (BED)

Compound Description: BED is a potent and selective inhibitor of the Na(+)/Ca(2+) exchanger isoform 3 (NCX3), a protein involved in regulating intracellular calcium levels. While BED shows promise as a tool for studying NCX3 function, it exacerbates neuronal damage in models of cerebral ischemia, highlighting potential limitations for therapeutic use. []

Relevance: BED and N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide belong to the benzamide class. The structural similarities between these compounds, despite differences in substitution patterns, underscore the importance of exploring the benzamide scaffold for developing compounds with diverse biological activities. []

Almorexant

Compound Description: Almorexant is a dual antagonist of orexin receptors OX1 and OX2, which play a role in regulating the sleep-wake cycle. Its efficacy in promoting sleep has been demonstrated in clinical trials. Understanding the binding interactions of almorexant with OX1 and OX2 can guide the development of novel sleep medications. []

Relevance: While structurally distinct from N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide, almorexant highlights the importance of understanding receptor-ligand interactions for developing targeted therapies. Its dual antagonism of OX1 and OX2 receptors showcases the potential of designing drugs that modulate multiple targets involved in complex biological processes like sleep regulation. []

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective antagonist of the orexin receptor OX2. This selectivity distinguishes it from almorexant, a dual OX1/OX2 antagonist. Understanding the structural features that contribute to EMPA's selectivity for OX2 over OX1 can guide the development of more selective orexin receptor antagonists. []

Relevance: While structurally diverse from N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide, EMPA highlights the importance of exploring diverse chemical scaffolds for achieving receptor subtype selectivity. Its selectivity for OX2 over OX1 demonstrates the potential of fine-tuning the pharmacological profiles of compounds through structural modifications. []

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives

Compound Description: This series of compounds exhibits potent and selective anti-acetylcholinesterase (anti-AChE) activity. Notably, compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride) demonstrates exceptionally high potency, suggesting potential for treating neurodegenerative diseases like Alzheimer's. []

Relevance: While structurally distinct from N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide, these 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives highlight the importance of exploring diverse chemical classes for targeting specific enzymes. Their potent anti-AChE activity underscores the potential of developing novel therapeutics for neurological disorders. []

4-Amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159)

Compound Description: TKS159 is a potent and selective agonist of the serotonin 5-HT4 receptor. It demonstrates efficacy in promoting gastric emptying in animal models, suggesting potential therapeutic applications in gastrointestinal disorders. [, ]

Relevance: TKS159, like N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide, contains a benzamide core. Although their structures differ significantly in other aspects, their shared core structure suggests potential similarities in chemical reactivity or physicochemical properties. [, ]

4-[N-Ethyl-N-(2-hydroxyethyl)amino]-4′-nitroazobenzene (DR1)

Compound Description: DR1 is a nonlinear optical (NLO) chromophore that can be incorporated into polymers to create materials with NLO properties. These materials have potential applications in optoelectronics and photonics. [, , ]

Relevance: Although structurally distinct from N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide, DR1 highlights the versatility of organic molecules in various applications beyond traditional medicinal chemistry. Its incorporation into polymers for NLO applications demonstrates the potential of designing materials with tailored properties by manipulating molecular structure and functionality. [, , ]

N-(1-Ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides

Compound Description: This series of compounds exhibits potent antagonistic activity against both serotonin 5-HT3 and dopamine D2 receptors. These compounds demonstrate potent antiemetic activity in animal models, suggesting potential therapeutic applications in preventing nausea and vomiting associated with chemotherapy or other medical treatments. [, ]

Relevance: While structurally distinct from N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide, these N-(1-Ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides highlight the potential of developing dual-acting compounds that target multiple receptors involved in a specific physiological process, such as emesis. Their potent antiemetic activity underscores the therapeutic potential of targeting both 5-HT3 and D2 receptors. [, ]

Fullerene-bis-[4-diphenylamino-4′′-(N-ethyl-N-2′′-ethyl)amino-1,4-diphenyl-1,3-butadiene] Malonate

Compound Description: This compound, when incorporated into a Langmuir-Schaefer (LS) monolayer film sandwiched between gold electrodes, exhibits current rectification properties. This behavior arises from the asymmetric placement of molecular orbitals relative to the electrodes, highlighting its potential for molecular electronics applications. []

Relevance: While structurally distinct from N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide, this fullerene derivative highlights the potential of organic molecules in advanced electronic applications. Its ability to rectify current within an LS monolayer demonstrates the promise of molecular electronics and the importance of exploring diverse chemical structures for such applications. []

3-Amino-5-[4'-(N-ethyl-N-2″-hydroxyethyl)aminobenzylidene]-rhodanine (I)

Compound Description: This compound is a difunctional nonlinear optical (NLO) molecule that can be incorporated into cross-linked polymers for NLO applications. []

Relevance: Although structurally distinct from N-Ethyl-4-[(2-thienylsulfonyl)amino]benzamide, this rhodanine derivative highlights the importance of organic synthesis in developing novel materials with tailored properties. Its application in NLO polymers showcases the potential of organic molecules beyond traditional pharmaceutical and agrochemical fields. []

Properties

Product Name

N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide

IUPAC Name

N-ethyl-4-(thiophen-2-ylsulfonylamino)benzamide

Molecular Formula

C13H14N2O3S2

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C13H14N2O3S2/c1-2-14-13(16)10-5-7-11(8-6-10)15-20(17,18)12-4-3-9-19-12/h3-9,15H,2H2,1H3,(H,14,16)

InChI Key

WAFMUVNVNUVMTP-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.